1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone
Description
1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone is an aromatic ketone characterized by a 4-fluorobenzyl ether substituent at the para position and a methoxy group at the meta position of the acetophenone backbone. This compound shares synthetic relevance with intermediates used in pharmaceutical and agrochemical research, particularly in reactions involving aryl ethers and ketones .
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11(18)13-5-8-15(16(9-13)19-2)20-10-12-3-6-14(17)7-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSKHVWGEFZONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in its nitro analog . This difference impacts electronic distribution, altering reactivity in nucleophilic aromatic substitution or coupling reactions.
Comparison with Other Pathways :
- Suzuki Coupling: Used for biphenyl analogs like 1-[4-(3-fluoro-4-methylphenyl)phenyl]ethanone, highlighting the versatility of cross-coupling reactions for aryl diversification .
- Schiff Base Formation : Demonstrated in the synthesis of oxime derivatives, which introduce chelating moieties .
Biological Activity
1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone, also known by its CAS number 890092-12-3, is an organic compound notable for its complex molecular structure, which includes a fluorobenzyl group and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C16H16F O2
- Molecular Weight : 274.30 g/mol
- CAS Number : 890092-12-3
Synthesis
The synthesis of this compound typically utilizes the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds under mild conditions. This method allows for the introduction of various functional groups, enhancing the compound's versatility for further modifications and applications in biological studies .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate various biochemical pathways by inhibiting enzymes or receptors involved in disease processes. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties, suggesting potential therapeutic applications for this compound .
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound:
- Anti-inflammatory Activity : Preliminary data suggest that this compound may reduce inflammation markers in vitro. This could be linked to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anticancer Potential : The compound has shown promise in preliminary cancer studies, where it was observed to induce apoptosis in cancer cell lines through modulation of apoptotic pathways . Further research is needed to elucidate the specific mechanisms involved.
Case Studies
Several case studies have investigated the biological effects of structurally related compounds, providing insights into the potential applications of this compound:
- Neuroprotection : A study on related compounds indicated neuroprotective effects against ischemic damage in animal models. These findings suggest that similar mechanisms may be applicable to this compound, warranting further investigation .
- Inhibition of Enzymatic Activity : Research has shown that compounds with similar functional groups can inhibit specific enzymes linked to cancer progression. This raises the possibility that this compound might exhibit similar inhibitory effects .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
